molecular formula C9H11NO4 B12431326 1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B12431326
M. Wt: 197.19 g/mol
InChI Key: VMSIRKASFFJQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a chemical compound with a unique structure that includes a pyridine ring, a hydroxypropyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves the reaction of 2-hydroxypropylamine with a suitable pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form a hydroxyl group.

    Substitution: The carboxylic acid group can be substituted with other functional groups, such as amines or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an anhydrous solvent.

    Substitution: Substitution reactions may involve reagents like thionyl chloride for converting the carboxylic acid to an acyl chloride, followed by reaction with an amine or alcohol.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, esters, or other derivatives.

Scientific Research Applications

1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may facilitate binding to active sites, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropyl-β-cyclodextrin: Known for its ability to form inclusion complexes with various molecules.

    2-Hydroxyethyl methacrylate: Used in the production of hydrogels and contact lenses.

    N-(2-Hydroxypropyl) methacrylamide: Utilized in drug delivery systems and biomedical applications.

Uniqueness

1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1-(2-hydroxypropyl)-2-oxopyridine-4-carboxylic acid

InChI

InChI=1S/C9H11NO4/c1-6(11)5-10-3-2-7(9(13)14)4-8(10)12/h2-4,6,11H,5H2,1H3,(H,13,14)

InChI Key

VMSIRKASFFJQFM-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC(=CC1=O)C(=O)O)O

Origin of Product

United States

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